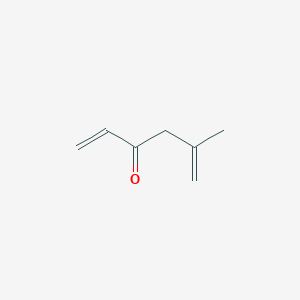
5-Methylhexa-1,5-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexa-1,5-dien-3-one is an organic compound with the molecular formula C7H10O. It is characterized by a six-carbon chain with a methyl group and two double bonds, making it a dienone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-1,5-dien-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,5-hexadiene with an oxidizing agent to introduce the ketone functionality . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for maximum efficiency. These processes often use continuous flow reactors and advanced separation techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylhexa-1,5-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Methylhexa-1,5-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral and antibacterial properties, is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 5-Methylhexa-1,5-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral proteins. Similarly, its antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-hexadiene: Another dienone with similar structural features but different reactivity and applications.
5-Methyl-1,4-hexadien-3-one: Shares the dienone structure but differs in the position of the double bonds and functional groups
Uniqueness
5-Methylhexa-1,5-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
998-83-4 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
5-methylhexa-1,5-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4H,1-2,5H2,3H3 |
InChI Key |
WIUIPOJIZUXWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


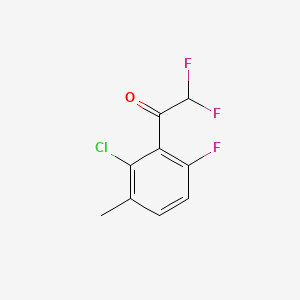
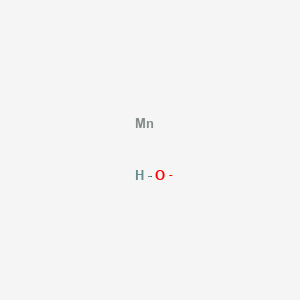
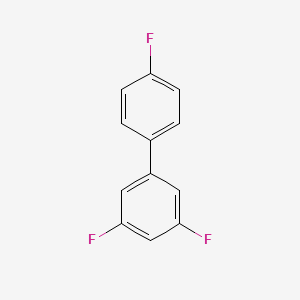
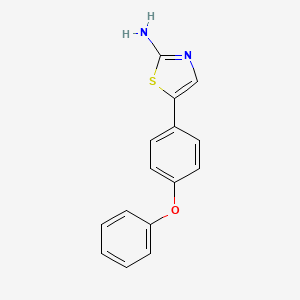
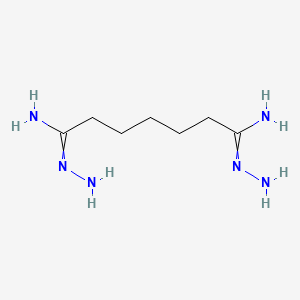
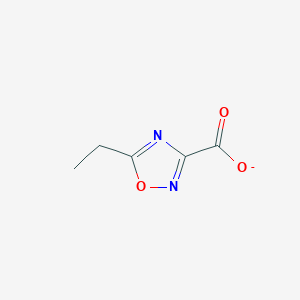
![(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14760248.png)

![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)
![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)


![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)
![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)
